2-Bromo-5-propyl-1,3,4-thiadiazole
Overview
Description
“2-Bromo-5-propyl-1,3,4-thiadiazole” is a chemical compound with the CAS Number: 1343023-33-5 . It has a molecular weight of 207.09 . The compound is stored at room temperature and is available in liquid form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves techniques focusing on cyclization, condensation reactions, and functional group transformations . For instance, the intermediate 2,5-disubstituted-1,3,4-thiadiazole amine was prepared by coupling of (2S)-3- (Benzyloxy)-2- [ (tert-butoxycarbonyl) amino]propanoic acid with pyridine-2-carboxylic acid hydrazide in the presence of carbonyldiimidazole (CDI), followed by 1,3,4-thiadiazole ring formation via diacylhydrazines derivative and deprotection with shorter reaction time and excellent yield .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C5 H7 Br N2 S . The Inchi Code for this compound is 1S/C5H7BrN2S/c1-2-3-4-7-8-5 (6)9-4/h2-3H2,1H3 .
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives are known for their broad types of biological activity. They are a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 207.09 .
Scientific Research Applications
Synthesis and Pharmacological Activity
- Pharmacological Activities : 2-Bromo-5-propyl-1,3,4-thiadiazole derivatives have been studied for their pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Anticancer Properties
- Anticancer Evaluation : Thiadiazole derivatives, including those related to this compound, have been synthesized and evaluated for anticancer activity, showing promise in leukemia cell lines (Noolvi et al., 2011).
- Photodynamic Therapy for Cancer : New zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base and thiadiazole have shown potential for photodynamic cancer therapy (Pişkin et al., 2020).
- MCF-7 Cell Growth Inhibition : Indole-coumarin-thiadiazole hybrids, related to this compound, have exhibited cytotoxicity in breast adenocarcinoma (MCF-7) cells (Kamath et al., 2017).
Agricultural and Material Science Applications
- Agricultural and Material Science : Thiadiazole derivatives are used in agriculture as insecticides, pesticides, fungicides, and as plant-growth regulators. They also play a role in material science, including applications in corrosion inhibitors, photoconductivity, and liquid crystals (Kemparajegowda et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Studies on thiadiazole derivatives have included their use as corrosion inhibitors for materials like iron, indicating their importance in industrial applications (Kaya et al., 2016).
Synthesis and Reactivity
- Synthesis and Reactivity : The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles, closely related to the compound , have been explored for their use in alkylation, acylation, and nitrosation reactions (Werber et al., 1977).
Antimicrobial Properties
- Antibacterial Activities : Novel imidazo[2,1-b]-1,3,4-thiadiazoles have been synthesized and found to have antibacterial properties against various microorganisms (Atta et al., 2011).
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that 2-Bromo-5-propyl-1,3,4-thiadiazole may interact with enzymes or proteins involved in DNA replication.
Mode of Action
Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may inhibit the replication of both bacterial and cancer cells by disrupting dna replication processes .
Result of Action
Based on the known properties of 1,3,4-thiadiazole derivatives, it can be inferred that this compound may inhibit the growth of bacterial and cancer cells by disrupting dna replication .
Action Environment
The compound is stored at a temperature of -10 degrees celsius , suggesting that it may be sensitive to temperature. Other environmental factors such as pH and the presence of other compounds could also potentially influence its action.
Safety and Hazards
Future Directions
1,3,4-thiadiazole derivatives have been the subject of considerable growing interest for designing new antitumor agents . They have shown a broad spectrum of pharmacological activities that can be classified into various categories . This work lays a foundation for future research and targeted therapeutic development .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-propyl-1,3,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for regulating transcription elongation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDK9/Cyclin T1, inhibiting their activity . This inhibition leads to a decrease in transcription elongation, ultimately affecting gene expression. Additionally, the compound can interact with DNA, causing strand breaks and triggering cell death pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2~8°C) . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to its degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates that may contribute to its cytotoxic effects. Additionally, it can affect metabolic flux and alter metabolite levels, impacting cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in the mitochondria can lead to the disruption of mitochondrial function and induction of apoptosis in cancer cells.
properties
IUPAC Name |
2-bromo-5-propyl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCBBLFWWWNEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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